
THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL
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Overview
Description
Thymine-alpha,alpha,alpha,6-d4 glycol is a deuterium-labeled derivative of thymine glycol, a molecule formed via oxidative damage to thymine in DNA. This compound is specifically isotopically enriched at the methyl group (three deuterium atoms, denoted as "alpha,alpha,alpha-d3") and the 6-position (one deuterium atom, "6-d1"), resulting in a total of four deuterium substitutions (C5 D4 H4 N2 O4) . Its molecular weight is 164.153 g/mol, and it is available as a stable isotope-labeled neat compound with ≥98 atom % deuterium purity and ≥98% chemical purity . It is primarily used in mass spectrometry-based studies to track DNA oxidation products, offering enhanced analytical precision due to its isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL typically involves the incorporation of deuterium into thymine glycol. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of specialized equipment and processes to ensure the consistent incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions: THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL can undergo various chemical reactions, including:
Oxidation: Conversion to other oxidized forms of thymine derivatives.
Reduction: Reduction reactions to form different reduced derivatives.
Substitution: Substitution reactions where functional groups are replaced with others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized thymine derivatives, while reduction may produce reduced forms of thymine glycol .
Scientific Research Applications
THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in DNA damage and repair studies to understand the effects of oxidative stress on nucleic acids.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of drugs.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL involves its incorporation into nucleic acids, where it can be used to study DNA damage and repair mechanisms. The deuterium labeling allows for precise tracking and analysis, providing insights into the molecular targets and pathways involved in these processes .
Comparison with Similar Compounds
Structural and Isotopic Analogues
Thymine-alpha,alpha,alpha,6-d4 glycol belongs to a class of deuterated nucleobase derivatives. Below is a comparison with structurally or functionally related compounds:
Key Differences
Deuterium Labeling: this compound incorporates deuterium at both the methyl group and the 6-position, whereas thymine-d4 (156054-85-2) shares the same substitution pattern but lacks the glycol modification . Non-nucleobase deuterated compounds like p-cresol-d4 (Kanto Reagents) are labeled on aromatic rings, serving different analytical purposes (e.g., solvent polarity studies) .
Functional Group: Thymidine 3'-monophosphate (2642-43-5) is a nucleotide with a phosphate group, unlike thymine glycol derivatives, which are nucleobase oxidation products .
Applications: this compound is specialized for tracking oxidative DNA damage, while thymine-d4 (non-glycol) is used in metabolic flux analysis or NMR due to its stability .
Research Findings and Analytical Utility
- Isotopic Purity : The compound’s high deuterium enrichment (≥98 atom % D) minimizes interference in mass spectrometry, making it ideal for quantifying low-abundance DNA adducts .
- Stability: Deuterium labeling at the methyl group enhances resistance to enzymatic degradation compared to non-deuterated thymine glycol, as noted in isotope effect studies .
- Synthetic Challenges: The synthesis of multi-deuterated compounds like this compound requires precise catalytic deuteration, distinguishing it from simpler mono-deuterated analogs .
Biological Activity
Thymine-alpha,alpha,alpha,6-D4 glycol is a deuterated derivative of thymine, a crucial pyrimidine nucleobase involved in DNA and RNA synthesis. This compound has gained attention in biochemical research due to its unique isotopic labeling, which allows for precise tracking of biological interactions and dynamics. This article provides an overview of the biological activity of this compound, including its chemical properties, applications in research, and relevant case studies.
- Molecular Formula : C5H8N2O4
- Molecular Weight : Approximately 164.15 g/mol
- Isotopic Substitution : Four hydrogen atoms at the 2nd, 4th, 5th, and alpha carbon positions are replaced with deuterium isotopes.
This compound behaves similarly to natural thymine but provides distinct advantages in experimental settings due to its isotopic labeling. The deuterium substitution allows researchers to:
- Trace Nucleic Acid Interactions : The unique isotopic signature aids in distinguishing between labeled and unlabeled molecules during biochemical studies.
- Study Metabolic Pathways : Its incorporation into nucleic acids enables detailed studies of metabolic pathways involving DNA and RNA.
Biological Applications
This compound is utilized in various biological research applications:
- Nucleic Acid Dynamics : It helps investigate the kinetics of nucleic acid interactions and modifications.
- Biochemical Assays : The compound can be employed in assays to measure enzymatic activities involving nucleotides.
- Drug Development : Its isotopic nature is beneficial in pharmacokinetic studies to understand drug metabolism involving nucleic acids.
Comparative Analysis
The following table compares this compound with other related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Thymine | Pyrimidine structure with two carbonyl groups | Natural form without isotopic substitution |
Uracil | Similar pyrimidine structure but lacks methyl group | Found in RNA instead of DNA |
5-Methylcytosine | Methylated form of cytosine | Plays a role in epigenetics |
Thymidine | Nucleoside form of thymine | Lacks the hydroxyl group present in Thymine-alpha,... |
Case Studies and Research Findings
Recent studies have highlighted the utility of this compound in various experimental contexts:
-
Nucleic Acid Interaction Studies :
- Researchers have used this compound to elucidate the binding affinities of various proteins to DNA. The deuterated thymine allows for enhanced resolution in mass spectrometry analyses.
-
Metabolic Pathway Tracing :
- In metabolic studies involving cellular uptake and incorporation into nucleic acids, this compound has been shown to accurately reflect the dynamics of thymidine metabolism in cultured cells.
-
Drug Efficacy Testing :
- The compound has been employed to assess the efficacy of antiviral drugs targeting viral replication mechanisms that involve thymidine kinases.
Q & A
Basic Research Questions
Q. What are the established synthesis and characterization protocols for THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL?
- Methodological Answer : Synthesis typically involves deuterium substitution at specific methyl and glycol positions via acid-catalyzed isotopic exchange or enzymatic methods. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation (e.g., 2H-NMR for methyl-d3 groups at α-positions) and high-resolution mass spectrometry (HRMS) to validate molecular formula (C7H6D4N2O4) . Purity assessment via HPLC with UV detection (e.g., 260 nm for thymine derivatives) is critical, with reporting of manufacturer, batch-specific purity (>98%), and storage conditions (-20°C under inert gas) to ensure reproducibility .
Q. How is this compound utilized as an internal standard in quantitative assays?
- Methodological Answer : The compound serves as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS for quantifying non-deuterated thymine derivatives. Key steps include:
- Spiking a fixed concentration into biological matrices (e.g., plasma, cell lysates).
- Co-elution with analytes to correct for matrix effects.
- Normalizing ion suppression/enhancement using deuterium-dependent mass shifts (e.g., m/z +4 for D4 labeling) .
- Validation requires demonstrating linearity (R2 >0.99), precision (CV <15%), and absence of cross-talk in MRM transitions .
Q. Which analytical techniques are most effective for studying this compound in metabolic pathways?
- Methodological Answer :
- LC-MS/MS : Quantifies tracer incorporation into DNA/RNA with high sensitivity (LOD ~0.1 ng/mL).
- Isotope Ratio Mass Spectrometry (IRMS) : Measures 2H/1H ratios to track glycol moiety metabolism.
- NMR Spectroscopy : Resolves positional deuterium loss in enzymatic reactions (e.g., thymidine phosphorylase activity) .
Advanced Research Questions
Q. How can researchers optimize deuterium incorporation efficiency while minimizing isotopic scrambling during synthesis?
- Methodological Answer :
- Use aprotic solvents (e.g., DMSO-d6) to reduce proton exchange.
- Employ low-temperature (-40°C) reactions with deuterated catalysts (e.g., D2SO4).
- Monitor reaction intermediates via in-situ 2H-NMR to identify scrambling pathways .
Q. What strategies address isotopic interference when this compound is used in multi-tracer studies?
- Methodological Answer :
- Chromatographic Separation : Optimize gradient elution to resolve co-eluting deuterated/non-deuterated species.
- High-Resolution MS : Use Orbitrap or Q-TOF systems to distinguish m/z differences ≥0.02 Da.
- Mathematical Correction : Apply isotope dilution equations to account for natural abundance 2H in biological samples .
Q. How does this compound integrate with multi-omics workflows (e.g., glycomics, metabolomics)?
- Methodological Answer :
- Glycomics : Pair with 13C-labeled glycosyl donors (e.g., UDP-glucose) to track nucleotide sugar metabolism via dual-isotope labeling .
- Metabolomics : Combine with 1H-NMR-based flux analysis to map deuterium redistribution in central carbon pathways .
Q. What experimental designs mitigate matrix effects when quantifying this compound in complex biological samples?
- Methodological Answer :
- Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) : Pre-label samples to distinguish endogenous vs. spiked compounds.
- Solid-Phase Extraction (SPE) : Use mixed-mode sorbents (e.g., Oasis MCX) to isolate thymine derivatives from phospholipids .
- Standard Addition : Quantify recovery rates in spiked matrices (e.g., 80-120% acceptable range) .
Q. How do researchers resolve spectral overlaps between this compound and endogenous metabolites in NMR?
- Methodological Answer :
- 2D NMR (e.g., HSQC, TOCSY) : Resolve overlapping 1H signals by correlating with 13C chemical shifts.
- Spectral Deconvolution : Apply software tools like Mnova or Chenomx to quantify individual species in mixtures .
Q. What stability studies are critical for ensuring this compound integrity under varying storage conditions?
- Methodological Answer :
Properties
CAS No. |
132523-94-5 |
---|---|
Molecular Formula |
C7H6D4N2O4 |
Molecular Weight |
190.19 |
Synonyms |
THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL |
Origin of Product |
United States |
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